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molecular formula C12H10BrNO B8626868 5-(4-Bromophenyl)-2-methoxypyridine

5-(4-Bromophenyl)-2-methoxypyridine

Cat. No. B8626868
M. Wt: 264.12 g/mol
InChI Key: ILEXFMLAYIITBO-UHFFFAOYSA-N
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Patent
US05714496

Procedure details

The 5-bromo-2-methoxypyridine was reacted with 4-bromobenzeneboronic acid using the procedure described in Example 25 for the preparation of the compound of formula 2. The product was purified by flash column chromatography on silica gel using a gradient of n-pentane to 3% ethyl acetate in n-pentane to give 5-(4-bromophenyl)-2-methoxypyridine as an oil (0.56 g), NMR: 3.9(3H,s), 6.9(1H,d), 7.61(4H,s), 8.0(1H,dd) and 8.5(1H,d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[Br:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1>>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Step Two
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography on silica gel using a gradient of n-pentane to 3% ethyl acetate in n-pentane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C=CC(=NC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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